molecular formula C7H6BrNO2 B1266985 2-Amino-3-bromobenzoic acid CAS No. 20776-51-6

2-Amino-3-bromobenzoic acid

Cat. No.: B1266985
CAS No.: 20776-51-6
M. Wt: 216.03 g/mol
InChI Key: SRIZNTFPBWRGPB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Amino-3-bromobenzoic acid can be synthesized through several methods. One common approach involves the bromination of 2-aminobenzoic acid. The reaction typically uses bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction conditions include maintaining a temperature range of 0-5°C to control the bromination process .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination reactions. The process is optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-bromobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted benzoic acids and their derivatives, which are valuable intermediates in organic synthesis .

Scientific Research Applications

2-Amino-3-bromobenzoic acid is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of 2-amino-3-bromobenzoic acid involves its interaction with various molecular targets. The amino and bromine groups can form hydrogen bonds and participate in electrophilic and nucleophilic interactions, affecting the activity of enzymes and other proteins. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

  • 2-Amino-4-bromobenzoic acid
  • 2-Amino-5-methoxybenzoic acid
  • 3-Bromo-2-methylbenzoic acid
  • 2-Bromobenzoic acid

Comparison: 2-Amino-3-bromobenzoic acid is unique due to the specific positioning of the amino and bromine groups on the benzene ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, it offers distinct advantages in certain synthetic applications, particularly in the pharmaceutical and dye industries .

Properties

IUPAC Name

2-amino-3-bromobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO2/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRIZNTFPBWRGPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50296895
Record name 2-Amino-3-bromobenzoic acid
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Molecular Weight

216.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20776-51-6
Record name 2-Amino-3-bromobenzoic acid
Source CAS Common Chemistry
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Record name 2-Amino-3-bromobenzoic acid
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Record name 20776-51-6
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Record name 2-Amino-3-bromobenzoic acid
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Record name 2-AMINO-3-BROMOBENZOIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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